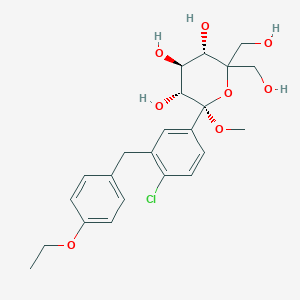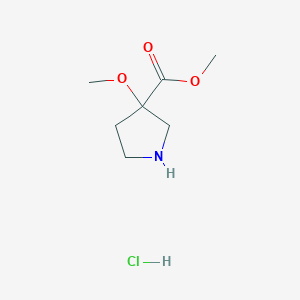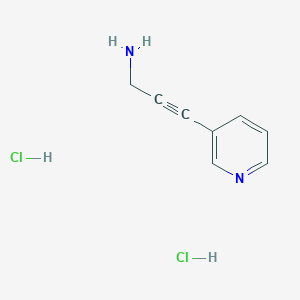
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride
Descripción general
Descripción
“3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” is a chemical compound with the CAS Number: 777856-64-1 . It has a molecular weight of 205.09 . The IUPAC name for this compound is 3-(pyridin-3-yl)prop-2-yn-1-amine dihydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” are not available, compounds with similar structures have been used in various chemical transformations. For instance, 3-Pyridylpropylamine has been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s InChI key is LQWCMVSWOWMABB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Silver-Catalyzed Cyclization
Research has demonstrated the utility of silver-catalyzed cyclization involving N-(prop-2-yn-1-yl)pyridine-2-amines for synthesizing 3-methylimidazo[1,2-a]pyridines. This method offers good yields, excellent regioselectivity, and operates under mild conditions. The process represents a practical approach for generating complex heterocycles, potentially applicable in material science and pharmaceuticals (Chioua et al., 2013).
Complexation with Metals
The compound has been used in studies exploring its complexation behavior with metals, as in the case with cadmium(II). These studies provide insights into its potential applications in the synthesis of metal-organic frameworks (MOFs) or coordination compounds, which are valuable in catalysis, magnetic materials, and gas storage applications (Hakimi et al., 2013).
Catalysis and Chemical Synthesis
The compound has shown relevance in catalysis, as evidenced by its role in facilitating amide bond formation from thioacids and amines at room temperature. This metal-free method offers a mild, efficient route for direct amide synthesis, highlighting the compound's potential as a versatile catalyst or intermediate in organic synthesis (Samanta et al., 2020).
Development of Functional Materials
Research into positional isomers of the compound has led to the discovery of materials exhibiting reversible phosphorescent color switching in response to acid-base vapor stimuli. This property suggests applications in the development of dynamic functional materials, which can be used in sensors, displays, and other devices where reversible optical properties are desired (Li & Yong, 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of the compound have been synthesized and evaluated for anticancer and antioxidant activities. This suggests its potential utility in drug development, especially in the design of new therapeutic agents targeting cancer and oxidative stress-related diseases (Rehan et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
3-pyridin-3-ylprop-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWCMVSWOWMABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



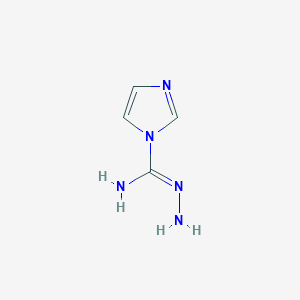
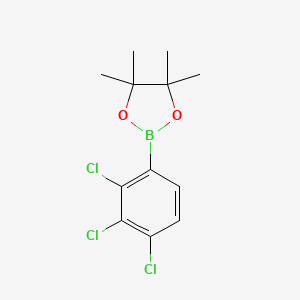


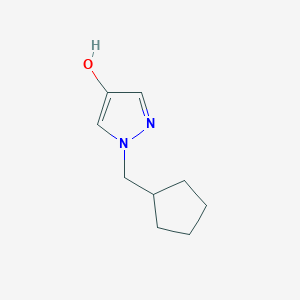
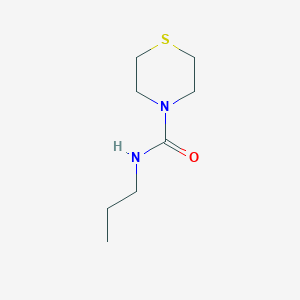
![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)
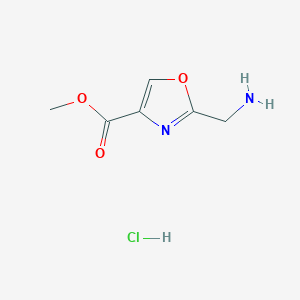
![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)
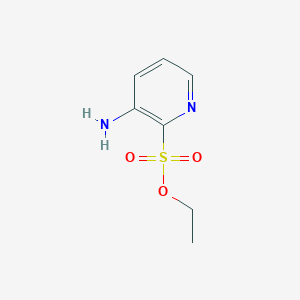
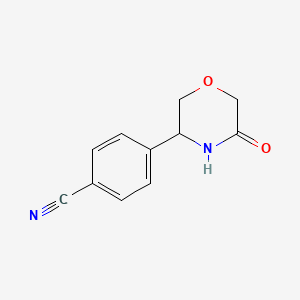
![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)
